Cas no 80866-79-1 (Cyclopentanemethanol,1-(4-chlorophenyl)-)

Cyclopentanemethanol,1-(4-chlorophenyl)- is a chlorinated cyclopentane derivative with a phenylmethanol substituent, offering utility as an intermediate in organic synthesis. Its structure, featuring a cyclopentyl core and a 4-chlorophenyl group, provides steric and electronic properties suitable for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The presence of the chlorophenyl moiety enhances reactivity in cross-coupling and substitution reactions, while the hydroxymethyl group allows for further functionalization. This compound is valued for its balanced lipophilicity and moderate polarity, facilitating purification and handling in synthetic workflows. Its stability under standard conditions makes it a reliable building block for research and industrial processes.
Cyclopentanemethanol,1-(4-chlorophenyl)- structure
80866-79-1 structure
Product Name:Cyclopentanemethanol,1-(4-chlorophenyl)-
CAS No:80866-79-1
MF:C12H15ClO
MW:210.699902772903
CID:728769
PubChem ID:2724017
Update Time:2025-10-30

Cyclopentanemethanol,1-(4-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanemethanol,1-(4-chlorophenyl)-
    • [1-(4-chlorophenyl)cyclopentyl]methanol
    • 1-(p-chlorophenyl)cyclopentanemethanol
    • NS00061330
    • CS-0362744
    • JPVGEFSYKNYYAU-UHFFFAOYSA-N
    • [1-(4-chlorophenyl)-cyclopentyl]-methanol
    • 80866-79-1
    • AKOS023422049
    • (1-(4-Chlorophenyl)cyclopentyl)methanol
    • DTXSID201001594
    • TS-03000
    • [1-(4-chlorophenyl)-1-cyclopentyl]methanol
    • SCHEMBL5873448
    • EINECS 279-583-0
    • Inchi: 1S/C12H15ClO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2
    • InChI Key: JPVGEFSYKNYYAU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1(CO)CCCC1

Computed Properties

  • Exact Mass: 210.081143
  • Monoisotopic Mass: 210.081143
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Density: 1.158
  • Boiling Point: 314.3°C at 760 mmHg
  • Flash Point: 143.9°C
  • Refractive Index: 1.556

Cyclopentanemethanol,1-(4-chlorophenyl)- Pricemore >>

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Additional information on Cyclopentanemethanol,1-(4-chlorophenyl)-

Cyclopentanemethanol, 1-(4-chlorophenyl)- (CAS No. 80866-79-1): A Comprehensive Overview

Cyclopentanemethanol, 1-(4-chlorophenyl)-, identified by its Chemical Abstracts Service (CAS) number 80866-79-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of cyclopentanemethanol derivatives, characterized by a cyclopentane ring substituted with a hydroxymethyl group and a 4-chlorophenyl moiety. The unique structural features of this molecule make it a valuable candidate for various applications, particularly in the synthesis of biologically active molecules.

The< strong>1-(4-chlorophenyl)- substituent in the molecular structure imparts distinct electronic and steric properties to the compound. The chlorine atom at the para position relative to the phenyl ring enhances the electrophilicity of the aromatic system, making it more susceptible to nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry, where such modifications can influence the binding affinity and selectivity of drug candidates.

In recent years, there has been growing interest in< strong>Cyclopentanemethanol, 1-(4-chlorophenyl)- due to its potential applications in the development of novel therapeutic agents. Research has demonstrated that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The cyclopentane ring provides a rigid scaffold that can mimic natural bioactive molecules, while the hydroxymethyl group allows for further functionalization through esterification or etherification reactions.

One of the most intriguing aspects of< strong>Cyclopentanemethanol, 1-(4-chlorophenyl)- is its role as a key intermediate in the synthesis of more complex pharmacophores. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The ability to modify both the cyclopentane ring and the phenyl moiety provides chemists with a high degree of flexibility in designing molecules with tailored biological profiles.

The< strong>4-chlorophenyl group is particularly noteworthy for its ability to enhance the solubility and bioavailability of drug candidates. Chlorine atoms are known to improve metabolic stability by preventing rapid degradation by enzymatic processes. This characteristic makes< strong>Cyclopentanemethanol, 1-(4-chlorophenyl)- an attractive building block for pharmaceutical development, where maintaining drug integrity throughout biological processes is crucial.

Recent studies have also explored the use of< strong>Cyclopentanemethanol, 1-(4-chlorophenyl)- in materials science applications. Its unique structural motifs have been employed in the design of liquid crystals and polymers with enhanced thermal stability and mechanical strength. These materials find applications in advanced electronic devices and optical components, where precise molecular architecture is essential for optimal performance.

The synthesis of< strong>Cyclopentanemethanol, 1-(4-chlorophenyl)- typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include Grignard reactions followed by nucleophilic substitution or reduction steps to introduce the cyclopentane ring and hydroxymethyl group. The introduction of the< strong>4-chlorophenyl moiety is often achieved through Friedel-Crafts alkylation or halogenation reactions.

In conclusion, Cyclopentanemethanol, 1-(4-chlorophenyl)- (CAS No. 80866-79-1) is a versatile compound with significant potential in both pharmaceutical and materials science domains. Its unique structural features and reactivity make it a valuable tool for chemists and researchers seeking to develop novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.

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